
exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride: is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its unique structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, a common motif in tropane alkaloids known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective construction from acyclic starting materials containing the necessary stereochemical information .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride is used as a building block for the synthesis of more complex molecules, particularly those with biological activity .
Biology and Medicine: This compound is of interest in biological and medical research due to its potential pharmacological properties. It may be studied for its effects on neurotransmitter systems, given the presence of the 8-azabicyclo[3.2.1]octane scaffold, which is known to interact with various receptors in the nervous system .
Industry: In industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride likely involves interaction with specific molecular targets in the body, such as neurotransmitter receptors. The 8-azabicyclo[3.2.1]octane scaffold is known to bind to receptors in the central nervous system, potentially modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and are known for their diverse biological activities.
Benzamide Derivatives: Compounds with a benzamide core often exhibit pharmacological properties and are used in various therapeutic applications.
Uniqueness: What sets exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride apart is the combination of the 8-azabicyclo[3.2.1]octane scaffold with the specific functional groups attached to the benzamide core.
Properties
CAS No. |
83130-75-0 |
|---|---|
Molecular Formula |
C24H31ClN2O3 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-ethoxy-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-3-29-23-21(10-7-11-22(23)28-2)24(27)25-18-14-19-12-13-20(15-18)26(19)16-17-8-5-4-6-9-17;/h4-11,18-20H,3,12-16H2,1-2H3,(H,25,27);1H |
InChI Key |
APGCHOFPTLATAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
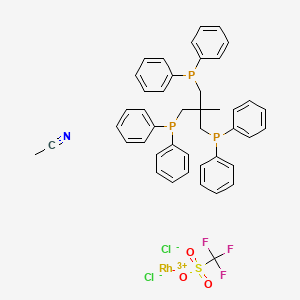
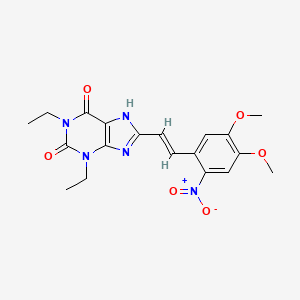
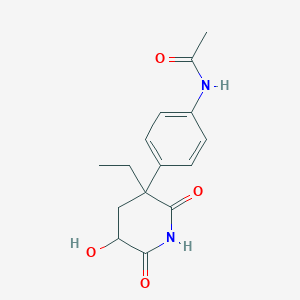
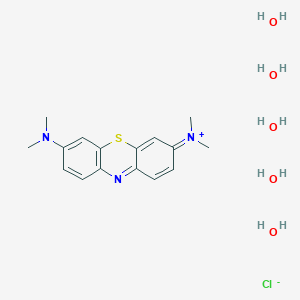

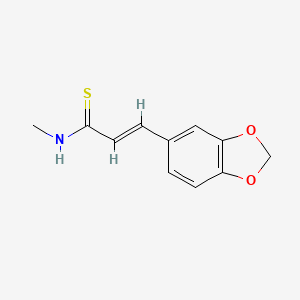
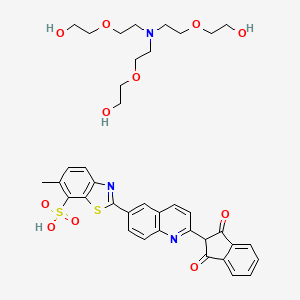
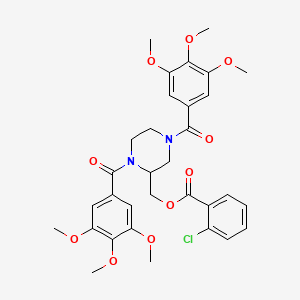
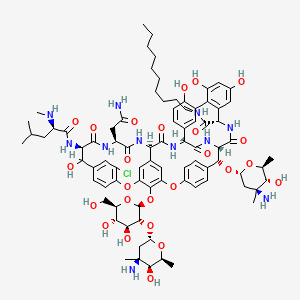
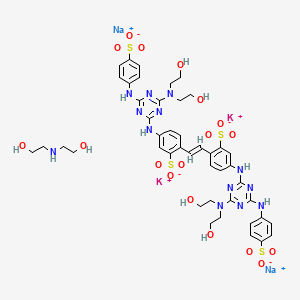
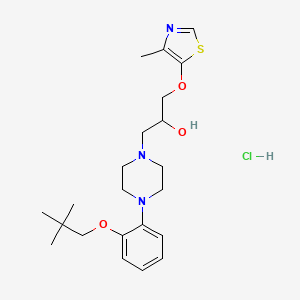

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
